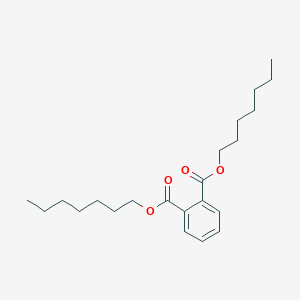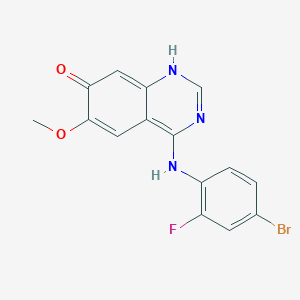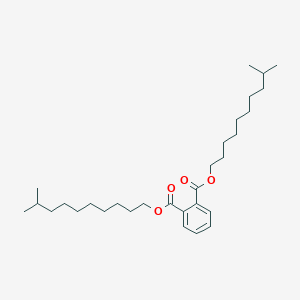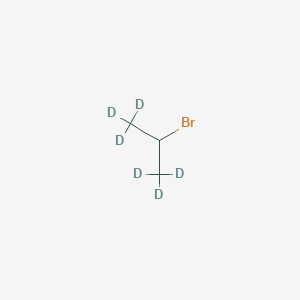
2-Bromopropano-1,1,1,3,3,3-d6
Descripción general
Descripción
2-Bromopropane-1,1,1,3,3,3-d6, also known as 2-Bromopropane-1,1,1,3,3,3-d6, is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 129.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromopropane-1,1,1,3,3,3-d6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromopropane-1,1,1,3,3,3-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopropane-1,1,1,3,3,3-d6 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Etiquetado con Isótopos Estables
“2-Bromopropano-1,1,1,3,3,3-d6” is a stable isotope-labeled compound . Es utilizado en la investigación científica para rastrear la ruta de reacción de una reacción química. The deuterium atoms (D) replace the hydrogen atoms, making it possible to track the molecule’s behavior in a system .
Aplicaciones Industriales
This compound is used in various industrial applications due to its unique properties . However, the specific industrial uses are not detailed in the available resources .
Química Computacional
In computational chemistry, “2-Bromopropane-1,1,1,3,3,3-d6” can be used in calculations at Hartree-Fock (HF) and Density Functional Theory (DFT) levels . These calculations can provide insights into the properties and behaviors of the molecule .
Investigación sobre el Cáncer
Research has shown that bromopropane compounds, including “2-Bromopropane-1,1,1,3,3,3-d6”, can increase the stemness of colorectal cancer cells . This means that these compounds can enhance the ability of cancer cells to behave like stem cells, which is a key factor in cancer progression .
Investigación Inmunológica
Bromopropane compounds have been found to suppress the IgM response to sheep red blood cells in female B6C3F1 mice and Fisher 344/N rats . This suggests that “2-Bromopropane-1,1,1,3,3,3-d6” could be used in immunology research to study the immune response
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Bromopropane-1,1,1,3,3,3-d6 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. This compound interacts with various enzymes, including dehydrogenases and halogenases, which facilitate the incorporation of the bromine atom into organic molecules. The deuterium atoms in 2-Bromopropane-1,1,1,3,3,3-d6 provide a unique advantage in tracing biochemical reactions through mass spectrometry, as they create a distinct mass shift that can be easily detected .
Cellular Effects
2-Bromopropane-1,1,1,3,3,3-d6 affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, 2-Bromopropane-1,1,1,3,3,3-d6 can modulate the expression of genes involved in detoxification and stress response pathways .
Molecular Mechanism
The molecular mechanism of 2-Bromopropane-1,1,1,3,3,3-d6 involves its interaction with biomolecules through covalent binding and enzyme inhibition. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or altered function. For example, 2-Bromopropane-1,1,1,3,3,3-d6 can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. Additionally, the presence of deuterium atoms can influence the rate of enzymatic reactions due to the kinetic isotope effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromopropane-1,1,1,3,3,3-d6 can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or strong acids. Long-term studies have shown that 2-Bromopropane-1,1,1,3,3,3-d6 can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromopropane-1,1,1,3,3,3-d6 vary with different dosages in animal models. At low doses, this compound can induce mild changes in metabolic pathways and enzyme activity without causing significant toxicity. At high doses, 2-Bromopropane-1,1,1,3,3,3-d6 can lead to adverse effects such as liver and kidney damage, neurotoxicity, and reproductive toxicity. These toxic effects are dose-dependent and can be observed at threshold levels .
Metabolic Pathways
2-Bromopropane-1,1,1,3,3,3-d6 is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and glutathione S-transferases. These enzymes facilitate the biotransformation of 2-Bromopropane-1,1,1,3,3,3-d6 into reactive intermediates that can form covalent adducts with cellular macromolecules. The presence of deuterium atoms can affect the metabolic flux and the levels of metabolites, providing insights into the dynamics of metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Bromopropane-1,1,1,3,3,3-d6 is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 2-Bromopropane-1,1,1,3,3,3-d6 can be influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Bromopropane-1,1,1,3,3,3-d6 is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The activity and function of 2-Bromopropane-1,1,1,3,3,3-d6 can be modulated by its localization within the cell .
Propiedades
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441641 | |
| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52809-76-4 | |
| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52809-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the significance of studying the vibrational spectra of deuterated compounds like 2-Bromopropane-1,1,1,3,3,3-d6?
A1: Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, provides crucial information about the structure and bonding within molecules. When hydrogen atoms in a molecule are replaced with deuterium (heavy hydrogen), it leads to shifts in the vibrational frequencies. These shifts, meticulously analyzed in this study [], offer valuable insights into:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






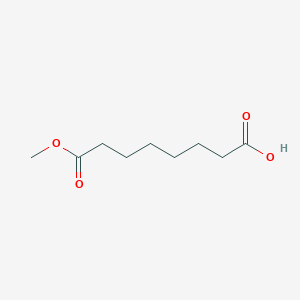
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)

